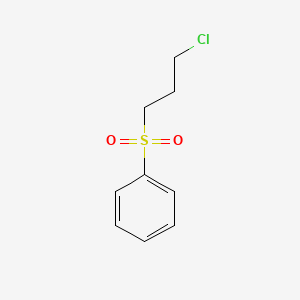

(3-CHLOROPROPANESULFONYL)BENZENE

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11ClO2S |

|---|---|

Molecular Weight |

218.70 g/mol |

IUPAC Name |

3-chloropropylsulfonylbenzene |

InChI |

InChI=1S/C9H11ClO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |

InChI Key |

YRFGJZXFUZOMGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCCCl |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 3 Chloropropanesulfonyl Benzene

Classical Approaches to Sulfonylbenzene Synthesis

Classical syntheses often involve building the molecule sequentially, starting from simple, readily available aromatic precursors like benzene (B151609). These multi-step pathways are foundational in organic synthesis.

Sulfonation of Benzene and Subsequent Halogenation Pathways

A primary method for creating arylsulfonyl compounds begins with the electrophilic aromatic substitution of benzene.

Sulfonation of Benzene: The initial step involves the sulfonation of benzene, typically using fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid) to produce benzenesulfonic acid. rsc.org This reaction is reversible, a characteristic that can be exploited in certain synthetic strategies. rsc.org The direct sulfonation of benzene with chlorosulfonic acid can also be employed to yield benzenesulfonyl chloride. youtube.com A typical procedure involves the slow addition of benzene to chlorosulfonic acid while maintaining a cool temperature, followed by pouring the mixture over ice to isolate the product. google.com

Conversion to Benzenesulfonyl Chloride: Benzenesulfonic acid or its sodium salt can be converted to the more reactive benzenesulfonyl chloride. This is commonly achieved by reacting the sodium benzenesulfonate (B1194179) with phosphorus pentachloride or phosphorus oxychloride. google.com The reaction with phosphorus pentachloride, for instance, requires heating the mixture for several hours. google.com Following the formation of benzenesulfonyl chloride, subsequent steps would be required to introduce the 3-chloropropane side chain, which makes this a less direct route to the target molecule.

Grignard Reagent-Mediated Syntheses

An alternative classical approach utilizes organometallic intermediates, specifically Grignard reagents.

Formation and Reaction of Phenylmagnesium Bromide: This method starts with the preparation of phenylmagnesium bromide from bromobenzene (B47551) and magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). orgsyn.orgwikipedia.org This Grignard reagent, which acts as a potent nucleophile, can then be used to form the sulfonyl group.

The reaction of phenylmagnesium bromide with sulfuryl chloride (SO₂Cl₂) in a suitable solvent system, such as ether-hexane at low temperatures, yields benzenesulfonyl chloride. rsc.orgrsc.org While this method can produce the desired arenesulfonyl chloride, yields can sometimes be moderate, and a mixture of sulfonyl chloride and bromide may be obtained. rsc.org The use of arylmagnesium chlorides in THF can lead to purer arenesulfonyl chloride products in good yields. rsc.org This approach provides the core phenylsulfonyl structure, which would then need to be further functionalized with the 3-chloropropane group.

Targeted Synthesis of the Propanesulfonyl Moiety

These strategies focus on first establishing the carbon framework of the side chain on the benzene ring and then introducing the necessary functional groups.

Introduction of the Propane Chain via Alkylation Strategies

A key challenge in attaching a propyl group to a benzene ring is avoiding carbocation rearrangements that are common in direct Friedel-Crafts alkylation.

Friedel-Crafts Acylation: A more reliable method to introduce a linear three-carbon chain is through Friedel-Crafts acylation, followed by reduction. The reaction of benzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) yields 3-chloro-1-phenylpropan-1-one. chemicalbook.comchemguide.co.uklookchem.com This reaction proceeds by forming a stable acylium ion, which then acylates the benzene ring, thus preventing rearrangement. youtube.comyoutube.com

Reduction of the Ketone: The resulting ketone, 3-chloro-1-phenylpropan-1-one, can then be reduced to form 3-chloro-1-phenylpropane. Common reduction methods include the Clemmensen reduction (using amalgamated zinc and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). youtube.comglasp.co This two-step sequence successfully attaches the desired 3-chloropropyl group to the benzene ring. google.com The resulting 3-chloro-1-phenylpropane is a key intermediate that can then be sulfonated. google.comsynquestlabs.com

Functionalization of the Propane Chain with Chlorine and Sulfonyl Groups

With the 3-chloropropylbenzene structure in hand, the next step is the introduction of the sulfonyl group at the appropriate position.

Sulfonation of 3-chloro-1-phenylpropane: The intermediate 3-chloro-1-phenylpropane can undergo electrophilic aromatic substitution. Sulfonation of this substrate would introduce a sulfonic acid group onto the benzene ring. The kinetics of the sulfonation of the related 3-phenylpropane-1-sulfonic acid have been studied, indicating that the alkyl chain influences the position of further sulfonation. rsc.org For 3-chloro-1-phenylpropane, sulfonation is expected to occur primarily at the para position due to the ortho, para-directing nature of the alkyl group.

Conversion to the Sulfonyl Chloride: The resulting sulfonic acid derivative is then converted to the final product, (3-chloropropanesulfonyl)benzene. This is typically achieved by chlorination using reagents such as thionyl chloride or phosphorus pentachloride, which transform the sulfonic acid group into a sulfonyl chloride group.

Direct and Convergent Synthetic Routes to this compound

Convergent synthesis aims to prepare separate fragments of the target molecule and then combine them in a final step, which can be more efficient than linear, step-by-step approaches. nih.govnih.gov

A plausible convergent strategy involves a Friedel-Crafts reaction between benzene and a pre-synthesized, functionalized electrophile.

Synthesis and Use of 3-Chloropropanesulfonyl Chloride: The reagent 3-chloropropanesulfonyl chloride is a known compound and is commercially available. sigmaaldrich.comsigmaaldrich.com It can be synthesized through methods like the oxidative chlorination of suitable sulfur-containing precursors. organic-chemistry.org This bifunctional reagent contains both the required three-carbon chlorinated chain and the sulfonyl chloride group. chemimpex.com

Convergent Friedel-Crafts Reaction: In a direct, convergent approach, this compound could be synthesized via a Friedel-Crafts reaction between benzene and 3-chloropropanesulfonyl chloride.

This reaction would be catalyzed by a Lewis acid, such as aluminum chloride. The sulfonyl chloride group would act as the electrophile, directly attaching the entire 3-chloropropanesulfonyl moiety to the benzene ring in a single step. This approach offers the significant advantage of efficiency, rapidly assembling the target molecule from complex, pre-formed fragments.

Sulfonylation Reactions Utilizing 3-Chloropropanesulfonyl Chloride as a Key Precursor

A prominent and widely utilized method for synthesizing this compound is through a Friedel-Crafts reaction. This electrophilic aromatic substitution reaction involves the coupling of benzene with 3-chloropropanesulfonyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). vulcanchem.comlibretexts.org The reaction proceeds by the activation of 3-chloropropanesulfonyl chloride by the Lewis acid, which generates a highly electrophilic species that is then attacked by the electron-rich benzene ring. libretexts.org

The precursor, 3-chloropropanesulfonyl chloride, can be synthesized from 1,3-propanesultone by reacting it with thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF). This reaction is typically carried out at temperatures between 70–80°C for approximately 3 hours and can achieve a high yield of around 98%. vulcanchem.com The subsequent Friedel-Crafts reaction with benzene yields this compound. vulcanchem.com

The general mechanism for the sulfonation of benzene involves the generation of an electrophile, which in this case is the activated sulfonyl chloride. The benzene ring acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. numberanalytics.comlibretexts.org Finally, a proton is lost from the ring, restoring aromaticity and yielding the final product. chemguide.co.uk

Coupling Reactions Involving Benzene Derivatives and Halogenated Alkanes

Alternative synthetic routes to this compound can involve coupling reactions that form the carbon-sulfur bond. While direct Friedel-Crafts alkylation of benzene with a halogenated alkane bearing a sulfonyl group is a common strategy, other coupling methods can also be envisioned. For instance, Suzuki coupling reactions, which typically involve the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, have been used to form carbon-carbon bonds in the synthesis of complex benzene derivatives. isef.net While not a direct synthesis of the title compound, the principles of such cross-coupling reactions could potentially be adapted for the formation of the phenyl-sulfonyl bond.

Another approach involves the reaction of benzene with chlorosulfonic acid. This reaction can produce benzenesulfonyl chloride, which can then be further functionalized. google.com A process for preparing 3-nitrobenzenesulfonyl chloride involves reacting nitrobenzene (B124822) with chlorosulfonic acid. google.com While this leads to a different substituted product, it demonstrates the utility of chlorosulfonic acid in forming the sulfonyl chloride directly on the benzene ring.

Optimization and Green Chemistry Considerations in this compound Synthesis

The synthesis of this compound is an area where principles of green chemistry can be applied to enhance sustainability and reduce environmental impact. Key areas of focus include the development of efficient catalytic systems, careful selection of solvents, and optimization of reaction conditions to improve atom economy and yield.

Catalytic Systems and Their Efficiency in Synthesis

The choice of catalyst is crucial for the efficiency of the Friedel-Crafts sulfonylation. While aluminum chloride is a traditional and effective catalyst, its use can be associated with the generation of stoichiometric waste. ethz.ch Research into more sustainable catalytic systems is ongoing. For instance, the use of basic ion-exchange resins has been explored as an alternative catalyst in some reactions. researchgate.net In the broader context of sulfonylation, the use of a catalyst is a key principle of green chemistry as it can lead to more efficient reactions and reduce the need for harsh conditions. nih.gov

Recent advances have also explored the use of hexafluoroisopropanol (HFIP) as a solvent and mediator in Friedel-Crafts type reactions, sometimes enabling metal-free conditions. nih.gov While not specifically documented for the synthesis of this compound, these developments suggest potential avenues for greener catalytic approaches.

Solvent Selection and Reaction Condition Refinement

The selection of an appropriate solvent is a critical aspect of green chemistry, aiming to reduce the use of volatile and toxic organic compounds. nih.govjddhs.com Traditional solvents used in chemical synthesis can contribute to air pollution and pose environmental hazards. jddhs.com Green chemistry encourages the use of safer alternatives like water, bio-based solvents, or even conducting reactions in the absence of a solvent. nih.govjddhs.comorientjchem.org

For the synthesis of this compound, optimizing reaction conditions such as temperature and reactant concentrations can significantly impact the yield and purity of the product. numberanalytics.com For example, in the synthesis of 3-chloropropanesulfonyl chloride, the temperature is controlled at 70–80°C. vulcanchem.com In sulfonation reactions, higher temperatures can sometimes lead to the formation of unwanted byproducts. numberanalytics.com Careful refinement of these parameters is essential for an efficient and clean synthesis. The use of recyclable solvents is also a key strategy to minimize waste. rsc.org

Atom Economy and Reaction Yield Enhancement

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comwikipedia.org A reaction with high atom economy minimizes the generation of byproducts, leading to less waste. wikipedia.org The ideal atom economy is 100%, where all the atoms of the reactants are incorporated into the final product. libretexts.orglibretexts.org

In the synthesis of this compound via the Friedel-Crafts reaction, the primary byproduct is HCl, which is formed from the removed hydrogen of the benzene ring and the chloride from the sulfonyl chloride. While the yield of this reaction can be high, the atom economy is inherently less than 100% due to the formation of this byproduct. libretexts.org

Strategies to enhance reaction yield are also crucial. This can involve optimizing the stoichiometry of reactants, the choice of catalyst, and the reaction conditions. For example, in the preparation of benzenesulfonyl chloride from benzene and chlorosulfonic acid, controlling the temperature and the ratio of reactants is key to maximizing the yield of the desired product. google.com High yields are not only economically favorable but also contribute to a greener process by reducing the amount of starting material that is wasted.

Below is a table summarizing key synthetic parameters and green chemistry considerations for the synthesis of this compound and related reactions.

| Parameter | Details | Green Chemistry Implication |

| Catalyst | Typically AlCl₃ for Friedel-Crafts sulfonylation. libretexts.org Potential for using greener catalysts like ion-exchange resins or exploring metal-free systems. researchgate.netnih.gov | Reducing metal waste and using more environmentally benign catalysts. ethz.chnih.gov |

| Solvent | Can be carried out in the presence of an inert solvent or without a solvent. google.com Green alternatives to traditional volatile organic compounds are encouraged. nih.govjddhs.com | Minimizing the use of hazardous solvents and reducing VOC emissions. jddhs.comorientjchem.org |

| Temperature | Controlled temperatures are crucial for selectivity and to minimize byproducts. For example, 70-80°C for the synthesis of the precursor. vulcanchem.com | Energy efficiency and improved reaction control. numberanalytics.com |

| Atom Economy | Friedel-Crafts reactions inherently produce byproducts (e.g., HCl), leading to less than 100% atom economy. libretexts.org | Designing reactions that maximize the incorporation of reactant atoms into the final product. primescholars.comwikipedia.org |

| Yield | High yields (e.g., ~98% for the precursor synthesis) are achievable with optimized conditions. vulcanchem.com | Maximizing the efficiency of material use and reducing waste. |

Chemical Reactivity and Transformational Chemistry of 3 Chloropropanesulfonyl Benzene

Reactivity at the Benzene (B151609) Ring: Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the benzene ring with an electrophile. wikipedia.org The rate and orientation of this substitution are heavily influenced by the existing substituents on the ring. wikipedia.org

The benzene ring of (3-chloropropanesulfonyl)benzene has two substituents: a sulfonyl group (-SO2-) and a 3-chloropropyl group. Each exerts a distinct electronic influence that directs the position of incoming electrophiles.

Sulfonyl Group (-SO2-): The sulfonyl group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms. researchgate.net This withdrawal of electron density deactivates the benzene ring, making it less reactive towards electrophiles than benzene itself. libretexts.org Through resonance and inductive effects, the sulfonyl group directs incoming electrophiles primarily to the meta position. This is because the deactivation is most pronounced at the ortho and para positions, making the meta position the least unfavorable site for attack. libretexts.orgorganicchemistrytutor.com

Propane Substituent (-CH2CH2CH2Cl): The alkyl chain is generally considered a weakly electron-donating group through an inductive effect. Such groups are known as activating groups because they increase the electron density of the ring, making it more nucleophilic. wikipedia.org Alkyl groups are ortho, para-directors. organicchemistrytutor.com

In this compound, the strong deactivating and meta-directing effect of the sulfonyl group dominates the weak activating and ortho, para-directing effect of the alkyl chain. Therefore, electrophilic aromatic substitution reactions on this molecule are expected to be sluggish and yield predominantly meta-substituted products relative to the sulfonyl group.

| Substituent Group | Electronic Effect | Reactivity Effect | Directing Influence |

| Sulfonyl (-SO2-) | Strong Electron-Withdrawing (-I, -M) | Strongly Deactivating researchgate.netlibretexts.org | meta libretexts.orgorganicchemistrytutor.com |

| Propyl (-CH2CH2CH2Cl) | Weak Electron-Donating (+I) | Weakly Activating | ortho, para organicchemistrytutor.com |

| Overall Molecule | Dominated by Sulfonyl Group | Deactivated | meta-substitution |

Specific studies on the halogenation, nitration, and sulfonation of this compound are not widely documented in readily available literature. However, based on the established principles of electrophilic aromatic substitution, the expected outcomes can be predicted. These reactions typically require a catalyst or harsh conditions, especially on a deactivated ring. wikipedia.orgbyjus.comlibretexts.org

Halogenation: In the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) for bromination or aluminum chloride (AlCl3) for chlorination, the molecule would be expected to yield the meta-halogenated product. byjus.comlibretexts.org

Nitration: Treatment with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) generates the nitronium ion (NO2+), a strong electrophile. masterorganicchemistry.com This would lead to the formation of 1-(3-chloropropanesulfonyl)-3-nitrobenzene.

Sulfonation: Reaction with fuming sulfuric acid (H2SO4 with dissolved SO3) would introduce a sulfonic acid group (-SO3H), also at the meta position. masterorganicchemistry.com This reaction is often reversible. masterorganicchemistry.com

| Reaction | Reagents | Expected Major Product |

| Halogenation (Bromination) | Br2, FeBr3 | 1-Bromo-3-((3-chloropropyl)sulfonyl)benzene |

| Nitration | HNO3, H2SO4 | 1-((3-Chloropropyl)sulfonyl)-3-nitrobenzene |

| Sulfonation | SO3, H2SO4 | 3-((3-Chloropropyl)sulfonyl)benzenesulfonic acid |

Friedel-Crafts reactions are a cornerstone of synthetic organic chemistry for attaching alkyl or acyl groups to an aromatic ring. libretexts.org However, these reactions have a significant limitation: they are generally unsuccessful on strongly deactivated aromatic rings. libretexts.orgyoutube.com The sulfonyl group's powerful electron-withdrawing nature deactivates the ring to such an extent that it fails to react with the carbocation or acylium ion intermediates generated in Friedel-Crafts conditions. Therefore, this compound is not expected to undergo Friedel-Crafts alkylation or acylation.

Reactivity at the Chloropropyl Chain

The 3-chloropropyl chain provides a second site for chemical transformations, primarily involving the carbon-chlorine bond. The chlorine atom is a good leaving group, making the aliphatic chain susceptible to nucleophilic substitution and elimination reactions.

The terminal carbon of the propyl chain is a primary alkyl halide. This structural feature strongly favors the SN2 (bimolecular nucleophilic substitution) pathway over the SN1 (unimolecular) pathway. chemguide.co.ukmsu.edu The SN2 mechanism involves a single concerted step where a nucleophile attacks the carbon atom, and the chloride ion leaves simultaneously. msu.edu This pathway is preferred for primary halides because there is less steric hindrance for the incoming nucleophile, and the formation of a primary carbocation (required for SN1) is energetically unfavorable.

A wide variety of nucleophiles can displace the chloride, leading to a range of new functional groups.

| Nucleophile | Reagent Example | Product |

| Hydroxide (-OH) | Sodium Hydroxide (NaOH) | (3-Hydroxypropanesulfonyl)benzene |

| Cyanide (-CN) | Sodium Cyanide (NaCN) | (4-(Phenylsulfonyl))butanenitrile |

| Azide (B81097) (-N3) | Sodium Azide (NaN3) | (3-Azidopropanesulfonyl)benzene |

| Amine (-NH2) | Ammonia (B1221849) (NH3) | 3-(Phenylsulfonyl)propan-1-amine |

When this compound is treated with a strong, sterically hindered base, an elimination reaction can occur to form an alkene. libretexts.org For a primary alkyl halide, the E2 (bimolecular elimination) mechanism is the predominant pathway. msu.edu This reaction involves the abstraction of a proton from the carbon adjacent to the one bearing the chlorine (the β-carbon) by the base, with the simultaneous formation of a double bond and expulsion of the chloride leaving group. libretexts.org

The expected product of this elimination reaction is (prop-2-en-1-ylsulfonyl)benzene, which contains a terminal double bond.

Modifications and Derivatizations of the Alkyl Halide Functionality

The 3-chloropropyl chain of this compound is susceptible to nucleophilic substitution reactions, primarily proceeding through an S_N_2 mechanism. studymind.co.ukncert.nic.in The carbon atom alpha to the chlorine is electrophilic, readily undergoing attack by a variety of nucleophiles. ucsb.edu This reactivity allows for the introduction of diverse functional groups at the terminus of the propyl chain, leading to a wide array of derivatives.

The S_N_2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon as the chloride leaving group departs. chemrevise.org This process occurs with an inversion of stereochemistry if the carbon were chiral, and its rate is dependent on the concentration of both the alkyl halide and the nucleophile. studymind.co.uklibretexts.org For a primary alkyl halide like this compound, this pathway is highly favored over the S_N_1 mechanism, which proceeds through a less stable primary carbocation intermediate. youtube.com

Common derivatizations at the alkyl halide functionality include the formation of amines, azides, and ethers. For instance, reaction with ammonia or primary/secondary amines yields the corresponding amino-sulfones. The synthesis of ethers can be accomplished via the Williamson ether synthesis, where an alkoxide reacts with the alkyl chloride. vaia.commasterorganicchemistry.comlibretexts.org Similarly, treatment with sodium azide provides a straightforward route to the corresponding azido-sulfone. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions at the Alkyl Halide Functionality

| Nucleophile | Reagent Example | Product Class |

| Amine | R₂NH | 3-(Dialkylamino)propanesulfonyl]benzene |

| Azide | NaN₃ | (3-Azidopropanesulfonyl)benzene |

| Alkoxide | RONa | (3-Alkoxypropanesulfonyl)benzene |

| Thiolate | RSNa | {[3-(Alkylthio)propane]sulfonyl}benzene |

| Cyanide | NaCN | 4-(Phenylsulfonyl)butanenitrile |

Reactivity at the Sulfonyl Moiety

The phenylsulfonyl group is generally stable, but it can undergo specific transformations under certain reductive or hydrolytic conditions. Its strong electron-withdrawing nature also influences the reactivity of the adjacent aromatic ring and the alkyl chain.

The reduction of the sulfonyl group in aryl alkyl sulfones like this compound typically requires potent reducing agents. These reactions can lead to two main types of products: the corresponding sulfide (B99878) or the complete removal of the sulfonyl group (desulfonylation).

A common method for the reduction of sulfones to sulfides involves the use of strong hydride reagents. For example, a combination of lithium aluminum hydride (LiAlH₄) and titanium tetrachloride (TiCl₄) has been shown to rapidly reduce a variety of sulfones to their corresponding sulfides in high yields. rsc.orgrsc.org Another effective system is the use of the Lewis acid tris(pentafluorophenyl)borane, B(C₅F₅)₃, in combination with a hydrosilane such as triethylsilane (Et₃SiH), which can deoxygenate alkyl/aryl sulfones to sulfides. thieme-connect.com

Reductive desulfonylation, the complete cleavage of a carbon-sulfur bond, can also be achieved. wikipedia.org Reagents like sodium amalgam or aluminum amalgam are effective for this transformation. wikipedia.org The mechanism often involves the formation of a radical anion, followed by fragmentation to a sulfinate anion and an organic radical, which is then further reduced. wikipedia.org In the case of this compound, cleavage of the alkyl-sulfur bond is generally preferred over the aryl-sulfur bond. wikipedia.org

Table 2: Selected Reagents for the Reduction of Aryl Sulfones

| Reagent System | Product Type | Reference |

| LiAlH₄ / TiCl₄ | Sulfide | rsc.orgrsc.org |

| B(C₆F₅)₃ / Et₃SiH | Sulfide | thieme-connect.com |

| Sodium Amalgam | Desulfonylation Product (Alkane) | wikipedia.org |

| Aluminum Amalgam | Desulfonylation Product (Alkane) | wikipedia.org |

| Samarium(II) Iodide | Sulfide or Desulfonylation Product | wikipedia.org |

The direct conversion of the sulfone moiety in this compound to a sulfonamide is not a straightforward transformation. Typically, sulfonamides are synthesized from sulfonyl chlorides. Therefore, a plausible, albeit indirect, route from this compound would involve the cleavage of the sulfone to a sulfonic acid or its salt, followed by conversion to the sulfonyl chloride and subsequent reaction with an amine.

The cleavage of the aryl-sulfonyl bond to generate a sulfonic acid derivative can be achieved under specific conditions. For instance, the sulfonyl group can act as a reversible blocking group in aromatic synthesis, being removed by treatment with strong acid and heat to yield the corresponding sulfonic acid. masterorganicchemistry.com However, this process is harsh and may not be compatible with the alkyl chloride functionality.

A more synthetically relevant transformation is the conversion to sulfonamides, which are a significant class of compounds, particularly in medicinal chemistry. The general synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. While direct conversion from the sulfone is not typical, the cleavage of sulfonamides back to amines and sulfur dioxide has been studied, particularly in biological contexts catalyzed by enzymes like glutathione (B108866) S-transferase. nih.gov

Multi-Component Reactions and Cascade Transformations Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials, offer a powerful tool for building molecular complexity. Cascade reactions, in turn, involve a sequence of intramolecular or intermolecular transformations where the product of one step is the substrate for the next. princeton.edu

While specific MCRs involving this compound are not widely reported, its bifunctional nature makes it a suitable candidate for such transformations. For example, it could theoretically participate in a multi-component process where the alkyl chloride is first functionalized by a nucleophile, and the resulting intermediate then undergoes a reaction involving the sulfonyl group or the aromatic ring.

Mechanistic Investigations of Key Chemical Transformations

Understanding the reaction mechanisms of this compound is crucial for controlling its reactivity and designing synthetic pathways. The primary mechanistic considerations revolve around the nucleophilic substitution at the alkyl chloride and the reduction of the sulfonyl group.

As previously mentioned, the reaction at the primary alkyl chloride center proceeds via an S_N_2 mechanism. This pathway involves a backside attack by the nucleophile on the carbon atom bearing the chlorine. libretexts.org The reaction passes through a high-energy transition state where the carbon is pentacoordinate, with partial bonds to both the incoming nucleophile and the departing chloride ion. ncert.nic.inchemrevise.org This single-step process does not involve a discrete intermediate. ncert.nic.in

The reduction of the sulfonyl group, in contrast, often involves radical intermediates. For instance, the electrochemical reduction of aromatic sulfones proceeds through the formation of a radical anion. rsc.org The stability and subsequent fragmentation of this radical anion dictate the reaction products. Theoretical studies at the B3LYP level have been employed to understand the bond cleavage processes in these radical anions. rsc.org The mechanism of reductive desulfonylation with metal amalgams is also proposed to proceed through a radical anion, which then fragments to yield a more stable organic radical and a sulfinate anion. wikipedia.org

Role of Intermediates in Complex Reaction Sequences

The synthetic utility of this compound is significantly broadened by its capacity to form a variety of reactive intermediates, which serve as pivotal precursors in the construction of more complex molecular architectures. The molecule's dichotomous structure, featuring an electrophilic aromatic ring and a reactive alkyl halide chain, allows for selective transformations under different reaction conditions. These transformations proceed through distinct, transient species such as arenium ions, benzynes, and carbocations, each unlocking unique pathways for molecular elaboration.

Arenium Ion Intermediates in Electrophilic Aromatic Substitution

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. byjus.combyjus.com The reaction proceeds through a positively charged, resonance-stabilized carbocation known as an arenium ion or sigma complex. msu.edu The substituent already present on the ring dictates the rate and regioselectivity of the substitution.

The sulfonyl group (-SO₂-) is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack, making reactions slower compared to benzene. stackexchange.com This deactivation stems from the inductive withdrawal of electron density from the ring. Consequently, harsh reaction conditions are often required to achieve substitution. Furthermore, the sulfonyl group acts as a meta-director, guiding incoming electrophiles to the position meta to the sulfonyl group. This directing effect is a result of the destabilization of the arenium ion intermediates when the attack occurs at the ortho or para positions, where a positive charge would be placed adjacent to the already electron-deficient sulfonyl-bearing carbon.

The mechanism involves two main steps:

Formation of the Arenium Ion : The electrophile (E⁺) attacks the π-system of the benzene ring, forming a sigma bond and a resonance-stabilized arenium ion. Attack at the meta position is favored.

Proton Removal : A base removes a proton from the sp³-hybridized carbon, restoring the aromaticity of the ring and yielding the meta-substituted product. msu.edu

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Phenyl Sulfones

| Electrophilic Reaction | Reagents | Expected Major Product (Isomer) |

| Nitration | HNO₃ / H₂SO₄ | 1-(3-chloropropanesulfonyl)-3-nitrobenzene |

| Halogenation | Br₂ / FeBr₃ | 1-bromo-3-(3-chloropropanesulfonyl)benzene |

| Sulfonation | SO₃ / H₂SO₄ | 3-(3-chloropropanesulfonyl)benzenesulfonic acid |

Benzyne (B1209423) Intermediates in Nucleophilic Aromatic Substitution

While the electron-rich nature of benzene makes it a target for electrophiles, it can undergo nucleophilic aromatic substitution (NAS) under specific conditions. One powerful, albeit drastic, method proceeds through a highly reactive benzyne intermediate. masterorganicchemistry.com This pathway becomes relevant for aryl halides in the presence of a very strong base, such as sodium amide (NaNH₂).

For a halosulfone like this compound, a benzyne intermediate could theoretically be generated. The process involves two steps:

Elimination : The strong base abstracts a proton from the carbon atom ortho to a halogen substituent (if one were present on the ring). This is followed by the elimination of the halide ion, forming a highly strained triple bond within the benzene ring. This transient species is known as benzyne or aryne. masterorganicchemistry.comnih.gov

Addition : The benzyne is an extremely reactive electrophile and is immediately trapped by a nucleophile (e.g., the amide ion or the ammonia solvent). masterorganicchemistry.com

The formation of a benzyne intermediate opens access to complex scaffolds by allowing for reactions that are otherwise difficult to achieve. nih.gov For instance, the addition of the nucleophile can occur at either carbon of the "triple bond", which can lead to a mixture of products if the aryne is unsymmetrical. masterorganicchemistry.com This reactivity allows for the introduction of substituents in positions that are not accessible via standard EAS or other NAS mechanisms.

Table 2: Hypothetical Reaction via Benzyne Intermediate

| Starting Material (Example) | Conditions | Intermediate | Potential Product(s) |

| 2-Chloro-1-(phenylsulfonyl)benzene | NaNH₂ / NH₃ (l) | Phenylsulfonyl-benzyne | ortho- and meta-Aminophenyl sulfone |

Intermediates from the 3-Chloropropyl Chain

The aliphatic side chain of this compound provides a separate locus of reactivity, primarily centered on the carbon-chlorine bond. This alkyl chloride can undergo nucleophilic substitution and elimination reactions.

In nucleophilic substitution, a nucleophile displaces the chloride ion. The mechanism can be bimolecular (Sₙ2) or unimolecular (Sₙ1). Given that the chlorine is attached to a primary carbon, an Sₙ2 mechanism is generally favored, involving a backside attack by the nucleophile and inversion of stereochemistry if a chiral center were present.

However, under conditions that favor ionization (e.g., a polar protic solvent and a non-basic nucleophile), a primary carbocation intermediate could be formed via an Sₙ1 pathway. This primary carbocation is highly unstable and prone to rearrangement to a more stable secondary or tertiary carbocation if the structure allows. In the case of this compound, this intermediate is key to intramolecular cyclization reactions. For example, reaction with a bidentate nucleophile or intramolecular reaction with a nucleophilic center introduced elsewhere in the molecule can lead to the formation of complex heterocyclic structures. These intermediates are crucial for building polycyclic systems where the sulfonyl group is incorporated into a new ring structure.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloropropanesulfonyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of (3-CHLOROPROPANESULFONYL)BENZENE.

¹H and ¹³C NMR for Proton and Carbon Framework Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic and aliphatic protons. The benzene (B151609) ring protons typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. docbrown.infochemicalbook.com The specific chemical shifts and splitting patterns of these aromatic protons would be influenced by the electron-withdrawing sulfonyl group. The protons of the propyl chain would resonate in the upfield region. The methylene (B1212753) group adjacent to the chlorine atom (-CH₂Cl) would be expected at approximately δ 3.3-3.7 ppm, while the methylene group adjacent to the sulfonyl group (-SO₂CH₂-) would appear further downfield, likely in the range of δ 3.0-3.5 ppm. The central methylene group (-CH₂-) would show a signal around δ 2.0-2.5 ppm. Spin-spin coupling between adjacent non-equivalent protons would result in characteristic splitting patterns (e.g., triplets, multiplets), providing valuable information about the connectivity of the propyl chain. docbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. docbrown.infodocbrown.info The benzene ring would show multiple signals in the aromatic region (δ 120-140 ppm). docbrown.infodocbrown.info The carbon atom directly attached to the sulfonyl group (C-1) would be the most deshielded among the aromatic carbons. docbrown.info The carbons of the propyl chain would appear in the aliphatic region of the spectrum. The carbon bearing the chlorine atom (-CH₂Cl) would resonate around δ 40-50 ppm, while the carbon attached to the sulfonyl group (-SO₂CH₂-) would be found in a similar or slightly more downfield region. The central methylene carbon (-CH₂-) would be the most shielded of the propyl chain carbons, appearing at a lower chemical shift.

| ¹H NMR Chemical Shift (δ) Predictions | ¹³C NMR Chemical Shift (δ) Predictions |

| Aromatic Protons: δ 7.0-8.0 ppm | Aromatic Carbons: δ 120-140 ppm |

| -SO₂CH₂- Protons: δ 3.0-3.5 ppm | -SO₂CH₂- Carbon: ~δ 50-60 ppm |

| -CH₂- Protons: δ 2.0-2.5 ppm | -CH₂- Carbon: ~δ 20-30 ppm |

| -CH₂Cl Protons: δ 3.3-3.7 ppm | -CH₂Cl Carbon: ~δ 40-50 ppm |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. youtube.comuvic.casdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY would show cross-peaks between the adjacent methylene groups in the propyl chain, confirming their sequence. It would also show correlations between adjacent aromatic protons, aiding in their assignment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduresearchgate.net Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of the carbon framework based on the already assigned proton spectrum.

Heteronuclear NMR (e.g., ³⁵Cl NMR if applicable for specific research contexts)

While less common, heteronuclear NMR involving isotopes other than ¹H and ¹³C can provide specific structural information. Organochlorine compounds, in principle, can be studied using ³⁵Cl or ³⁷Cl NMR. wikipedia.org However, due to the quadrupolar nature of chlorine nuclei, the resulting NMR signals are often very broad, which can limit the practical application and resolution of this technique for structural elucidation in many routine laboratory settings. Its use would typically be reserved for specific research questions where direct observation of the chlorine environment is critical.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). nih.govresearchgate.netbohrium.com This allows for the calculation of the elemental composition of the molecule, confirming the molecular formula of this compound as C₉H₁₁ClO₂S. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks separated by approximately 2 m/z units (for ³⁵Cl and ³⁷Cl) in a ratio of roughly 3:1. docbrown.info

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting product ions. nih.gov The fragmentation pattern provides valuable information about the structure of the molecule. Common fragmentation pathways for this compound would likely include:

Cleavage of the C-S bond: This could lead to the formation of a phenylsulfonyl cation ([C₆H₅SO₂]⁺) and a chloropropyl radical, or a benzenesulfonyl radical and a chloropropyl cation ([C₃H₆Cl]⁺).

Cleavage of the C-Cl bond: Loss of a chlorine radical from the molecular ion would result in an ion at [M-Cl]⁺.

Fragmentation of the propyl chain: Cleavage at different points along the alkyl chain would produce various smaller fragment ions.

Loss of SO₂: The expulsion of sulfur dioxide is a common fragmentation pathway for sulfonyl compounds.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. These methods probe the vibrational modes of the molecule, providing a detailed fingerprint of the functional groups present and offering insights into the molecule's conformational isomers.

Identification of Functional Groups (Sulfonyl, Halogen, Aromatic Ring)

The infrared and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its constituent functional groups: the sulfonyl group (-SO₂-), the chloroalkane moiety (C-Cl), and the monosubstituted benzene ring.

Sulfonyl Group (SO₂): The sulfonyl group gives rise to two prominent and characteristic stretching vibrations: the asymmetric and symmetric S=O stretching modes. Due to the high polarity of the S=O bonds, these bands are typically strong in the IR spectrum. For sulfones, the asymmetric stretching vibration is generally observed in the range of 1350-1300 cm⁻¹, while the symmetric stretch appears in the 1160-1120 cm⁻¹ region. The exact position of these bands can be influenced by the electronic effects of the attached phenyl and chloropropyl groups.

Halogen (C-Cl): The stretching vibration of the carbon-chlorine bond (C-Cl) is expected to appear in the fingerprint region of the IR spectrum. For primary alkyl chlorides, this absorption is typically found in the 730-650 cm⁻¹ range. The intensity of this band can vary.

Aromatic Ring (Benzene): The benzene ring exhibits several characteristic vibrational modes. C-H stretching vibrations of the aromatic protons are expected to appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. acs.org In-plane C=C stretching vibrations of the ring usually produce a set of four bands of variable intensity in the 1620-1400 cm⁻¹ range. libretexts.org For a monosubstituted benzene ring, strong out-of-plane (OOP) C-H bending vibrations are typically observed in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions, which can be useful for confirming the substitution pattern. docbrown.info

A summary of the expected characteristic vibrational frequencies for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Sulfonyl (SO₂) ** | Asymmetric S=O Stretch | 1350 - 1300 | Strong |

| Symmetric S=O Stretch | 1160 - 1120 | Strong | |

| Halogen (C-Cl) | C-Cl Stretch | 730 - 650 | Medium to Strong |

| Aromatic Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=C Ring Stretch | 1620 - 1400 | Medium to Weak | |

| C-H Out-of-Plane Bend | 770 - 730 and 710 - 690 | Strong | |

| Alkyl Chain (CH₂) ** | C-H Stretch | 2960 - 2850 | Medium |

| CH₂ Scissoring | ~1465 | Medium | |

| CH₂ Rocking | ~720 | Weak |

Conformational Studies via Vibrational Signatures

The flexibility of the 3-chloropropyl chain in this compound allows for the existence of different rotational isomers (conformers). These conformers, which differ in the dihedral angles around the C-C and C-S bonds, can sometimes be distinguished using vibrational spectroscopy. The vibrational frequencies of certain modes, particularly those involving the alkyl chain and its connection to the sulfonyl group, can be sensitive to the conformational state of the molecule.

For example, the C-S stretching vibration, typically found in the 800-600 cm⁻¹ range, and the C-Cl stretching vibration can exhibit frequency shifts or splitting depending on the gauche or anti conformation of the chloropropyl chain relative to the phenylsulfonyl group. In a mixture of conformers, the presence of multiple bands in these regions of the IR and Raman spectra at low temperatures could indicate the co-existence of different stable isomers.

Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to predict the vibrational spectra of different possible conformers. By comparing the calculated spectra with the experimental IR and Raman data, it may be possible to identify the predominant conformer in the gas phase or in solution and to estimate the energy differences between the various conformations. Studies on related aryl sulfonyl compounds have shown that the orientation of the sulfonyl group with respect to the aromatic ring can also influence the vibrational spectra. nih.gov

X-ray Crystallography for Solid-State Structural Analysis (if crystalline form obtained)

Should this compound be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide the most definitive structural information in the solid state. X-ray crystallography allows for the precise determination of atomic coordinates within the crystal lattice, from which a wealth of structural parameters can be derived.

Determination of Bond Lengths, Angles, and Dihedral Angles

X-ray diffraction analysis would yield precise measurements of all bond lengths, bond angles, and dihedral (torsional) angles within the this compound molecule. This data would provide experimental confirmation of the molecular geometry.

Key parameters that would be of interest include:

S=O and S-C bond lengths: These values would provide insight into the nature of the bonding within the sulfonyl group and its attachment to the phenyl and propyl moieties.

C-Cl bond length: This would be compared to typical values for primary alkyl chlorides.

Bond angles around the sulfur atom: The O-S-O and C-S-O bond angles would define the geometry of the sulfonyl group, which is expected to be approximately tetrahedral.

Dihedral angles along the chloropropyl chain: These angles would define the specific conformation of the alkyl chain in the solid state (e.g., all-trans, gauche-gauche).

Dihedral angle between the benzene ring and the C-S-C plane: This would describe the orientation of the phenyl group relative to the rest of the molecule.

A hypothetical table of selected bond parameters that could be obtained from X-ray crystallography is shown below.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Value |

| Bond Length | S | O1 | ~1.45 Å | ||

| S | C(phenyl) | ~1.77 Å | |||

| S | C(propyl) | ~1.78 Å | |||

| C(propyl) | Cl | ~1.79 Å | |||

| Bond Angle | O1 | S | O2 | ~120° | |

| C(phenyl) | S | C(propyl) | ~105° | ||

| Dihedral Angle | C(phenyl) | S | C(propyl) | C(propyl) | Varies with conformation |

| S | C(propyl) | C(propyl) | C(propyl) | Varies with conformation |

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This analysis of crystal packing is crucial for understanding the solid-state properties of the compound. The data would allow for the identification and characterization of various intermolecular interactions, such as:

Dipole-dipole interactions: The polar sulfonyl and chloro groups can lead to significant dipole-dipole interactions that influence the molecular arrangement.

C-H···O and C-H···π interactions: Weak hydrogen bonds involving the aromatic and alkyl C-H groups as donors and the sulfonyl oxygen atoms or the phenyl π-system as acceptors could be present, contributing to the stability of the crystal structure.

By analyzing the distances and angles between neighboring molecules, a detailed picture of the supramolecular architecture can be constructed. This would reveal any specific packing motifs, such as chains, layers, or more complex three-dimensional networks, and provide insights into the forces that govern the crystallization of this compound.

Computational and Theoretical Studies of 3 Chloropropanesulfonyl Benzene

Quantum Chemical Calculations (Density Functional Theory - DFT)

No specific research data was found for (3-CHLOROPROPANESULFONYL)BENZENE.

Electronic Structure and Molecular Orbital Analysis

No specific research data was found for this compound.

Conformational Analysis and Energy Landscapes

No specific research data was found for this compound.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

No specific research data was found for this compound.

Reaction Mechanism Studies and Transition State Calculations

No specific research data was found for this compound.

Molecular Dynamics (MD) Simulations

No specific research data was found for this compound.

Conformational Flexibility and Dynamic Behavior in Solution

No specific research data was found for this compound.

Solvation Effects and Intermolecular Interactions

The structure of this compound, featuring a polar sulfonyl group, a nonpolar benzene (B151609) ring, and a flexible chloropropyl chain, allows for a range of intermolecular interactions that dictate its physical properties and behavior in solution.

Intermolecular Interactions: The interactions involving this compound can be dissected based on its functional groups. The sulfonyl group (–SO₂–) is a potent hydrogen bond acceptor due to the high electronegativity of the oxygen atoms. The benzene ring can participate in noncovalent π-π stacking interactions with other aromatic rings and C–H⋯π interactions. rsc.orgresearchgate.net Studies on benzene and its derivatives show that the introduction of functional groups significantly influences these interactions. rsc.org For instance, the insertion of electron-withdrawing nitro groups into benzene promotes stronger C–H⋯O and stacking interactions over the weaker C–H⋯π forces found in pure benzene. rsc.orgresearchgate.net Similarly, the electron-withdrawing sulfonyl group in this compound is expected to polarize the benzene ring, influencing its stacking behavior. The chlorine atom on the propyl chain can also act as a weak hydrogen bond acceptor or participate in halogen bonding. rsc.org

Solvation Effects: Solvation significantly impacts the conformation and reactivity of molecules. diva-portal.org For this compound, the solvation process is dictated by the polarity of the solvent. In polar protic solvents like water or methanol, the sulfonyl group's oxygen atoms would act as strong hydrogen bond acceptors. The aromatic ring of benzene is also known to form weak hydrogen bonds with water. mdpi.com In polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), strong interactions with the sulfonyl group would also be prominent. rsc.org Computational models, including both continuum models (like CPCM) and cluster models where explicit solvent molecules are included, are used to study these effects. diva-portal.org These models can predict changes in molecular geometry, such as bond lengths and dihedral angles, upon solvation, which in turn affects the molecule's reactivity. diva-portal.org

| Functional Group | Type of Interaction | Interacting Partner (Example) | Significance |

|---|---|---|---|

| Sulfonyl Group (-SO₂-) | Hydrogen Bonding (Acceptor) | Water, Alcohols (H-donor) | Strong, dictates solubility in polar protic solvents. |

| Benzene Ring | π-π Stacking | Another aromatic ring | Contributes to crystal packing and aggregation. |

| Benzene Ring | C–H⋯π Interaction | Alkyl C-H groups | Weak, contributes to molecular recognition. |

| Chlorine Atom (-Cl) | Halogen Bonding | Lewis bases (e.g., ethers, amines) | Directional, can influence crystal engineering. |

| Chlorine Atom (-Cl) | Weak Hydrogen Bonding (Acceptor) | Weak H-donors | Minor contribution to overall interactions. |

Aromaticity Analysis of the Benzene Ring in this compound

Aromaticity is a fundamental concept describing the unique stability and reactivity of cyclic, planar, and fully conjugated systems with 4n+2 π-electrons, according to Hückel's rule. libretexts.orgleah4sci.com For this compound, the key question is how the electron-withdrawing sulfonyl group affects the aromaticity of the attached benzene ring. This is typically evaluated using magnetic criteria, such as Nucleus Independent Chemical Shift (NICS).

Nucleus Independent Chemical Shift (NICS) Calculations

NICS is a widely used computational method to quantify aromaticity by measuring the magnetic shielding at a specific point in space, typically the center of a ring (NICS(0)) or 1 Å above it (NICS(1)). github.io A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity, while a positive value indicates a paratropic current, characteristic of antiaromaticity. github.io

For the benzene ring in this compound, NICS calculations are expected to yield negative values, confirming its aromatic character. However, the magnitude of this value is influenced by the substituent. Electron-withdrawing groups, like the sulfonyl group, tend to decrease the π-electron density of the ring, which can lead to a slight reduction in aromaticity. This would manifest as a less negative NICS value compared to unsubstituted benzene. researchgate.net For context, the calculated NICS(1) value for benzene is around -10 ppm, and for substituted benzenes, it can range from -7 to -11 ppm, depending on the nature of the substituent. kiku.dk The NICS(1) value for the benzene ring in the target molecule is predicted to be in this range but likely less negative than that of benzene. kiku.dkmdpi.com

| Compound | NICS(1) Value (ppm) | Aromaticity | Reference |

|---|---|---|---|

| Benzene | ~ -10.0 | Aromatic | kiku.dk |

| Pyridine | ~ -9.5 | Aromatic | researchgate.net |

| Pyrylium Cation | ~ -4.0 | Weakly Aromatic | researchgate.net |

| This compound | Predicted to be negative (e.g., -8 to -9.5) | Aromatic | (Predicted based on substituent effects) |

Electron Localization Function (ELF) and Other Aromaticity Indices

The Electron Localization Function (ELF) is a method used to visualize regions of high electron pair probability in a molecule. wikipedia.org It provides a chemically intuitive picture of core electrons, covalent bonds, and lone pairs. wikipedia.orgaps.org In the context of aromaticity, ELF analysis of the benzene ring in this compound would reveal a basin of delocalized π-electrons above and below the plane of the ring. scribd.com The topology of the ELF basins can be analyzed to quantify the degree of electron delocalization. jussieu.fr The electron-withdrawing sulfonyl group would perturb the ELF distribution, drawing electron density from the ring, but the characteristic signature of aromatic delocalization would remain. scribd.com

Other indices used to assess aromaticity include:

Structural Indices: Based on the degree of bond length equalization in the ring. Aromatic systems have minimal bond length alternation.

Energetic Indices: Aromatic Stabilization Energy (ASE) quantifies the extra stability of the aromatic compound compared to a hypothetical non-aromatic reference. ox.ac.uk

Electronic Indices: Such as the Para-Delocalization Index (PDI) and the Aromatic Fluctuation Index (FLU), which are derived from quantum chemical calculations.

All these indices are expected to classify the benzene ring in this compound as aromatic, though potentially with a slightly lower degree of aromaticity compared to unsubstituted benzene due to the influence of the sulfonyl substituent. researchgate.net

QSAR (Quantitative Structure-Activity Relationship) for Chemical Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific property, most commonly biological activity. nih.gov However, the QSAR methodology can also be applied to predict chemical reactivity, which is a non-biological activity. nih.gov

For a series of substituted sulfonylbenzenes, including this compound, a QSAR model could be developed to predict their reactivity in a particular chemical reaction, for example, nucleophilic aromatic substitution or reactions at the benzylic position.

The key components of such a QSAR model would be:

Dependent Variable (Activity): A quantitative measure of chemical reactivity, such as the reaction rate constant (k) or the reaction yield.

Independent Variables (Descriptors): Numerical values that describe the physicochemical properties of the molecules.

For the benzene ring in this compound and its analogues, relevant descriptors would include:

Electronic Descriptors: Hammett constants (σ) for the substituents, calculated atomic charges, or quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Steric Descriptors: Taft steric parameters (Es), molar refractivity (MR), or van der Waals volume.

Topological Descriptors: Indices that describe molecular size, shape, and branching.

A multiple linear regression (MLR) analysis could then be used to build an equation of the form:

Reactivity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Such a model would allow for the prediction of the chemical reactivity of new, unsynthesized sulfonylbenzene derivatives, guiding experimental work. For instance, a QSAR study on related sulfonamides found that electron-donating groups on the phenyl ring were important for their activity, highlighting the role of electronic parameters. nih.gov

| Descriptor Class | Specific Descriptor | Property Encoded |

|---|---|---|

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing ability of a substituent. |

| Electronic | LUMO Energy | Susceptibility to nucleophilic attack. |

| Steric | Molar Volume (MV) | Molecular size and steric hindrance. |

| Partition | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity/lipophilicity. |

| Quantum Chemical | Dipole Moment | Overall polarity of the molecule. |

Applications of 3 Chloropropanesulfonyl Benzene As a Key Synthetic Building Block in Advanced Chemical Synthesis

Precursor for the Synthesis of Novel Organic Scaffolds

Heterocyclic Compound Formation

The construction of heterocyclic rings is a cornerstone of medicinal and materials chemistry. (3-Chloropropanesulfonyl)benzene provides a valuable platform for the synthesis of nitrogen- and sulfur-containing heterocycles through various cyclization strategies.

One key application involves its use in the synthesis of benzothiazine-1,1-dioxide derivatives . These compounds are of significant interest due to their wide range of biological activities. The synthesis often proceeds through the reaction of a precursor derived from this compound with an appropriate amine, leading to intramolecular cyclization to form the benzothiazine ring system. nih.govgoogle.com For instance, derivatives of 1,2-benzothiazine-1,1-dioxide have been synthesized and their molecular structures and biological activities, including enzyme inhibition, have been studied. nih.gov

Furthermore, the reactivity of the chloropropyl group allows for reactions with various nucleophiles, including amines and compounds with active methylene (B1212753) groups, to generate precursors for a range of heterocycles. journaljmsrr.comlibretexts.orgnih.gov For example, the reaction with primary or secondary amines can lead to the formation of cyclic sulfonamides. The reaction of N-arylpropynamides with N-sulfanylsuccinimides, a process that can be conceptually linked to intermediates derivable from this compound, leads to the divergent synthesis of 3-sulfenyl quinolin-2-ones and azaspiro researchgate.netbeilstein-journals.orgtrienones. youtube.com

The synthesis of thiomorpholine and its derivatives also represents a potential application. Thiomorpholines are important structural motifs in various active pharmaceutical ingredients. nih.govjchemrev.com Synthetic routes often involve the reaction of a bifunctional molecule containing both a thiol and an amine with an electrophile, a role that this compound or its derivatives could fulfill.

Construction of Complex Polycyclic Systems

Beyond simple heterocycles, this compound can be employed in the construction of more intricate polycyclic systems. The phenylsulfonyl group can act as a directing group or a stable backbone component in annulation reactions, which are critical for building fused ring systems.

Intramolecular Friedel-Crafts reactions are a powerful tool for forming new rings onto an existing aromatic system. beilstein-journals.orgmasterorganicchemistry.combeilstein-archives.orgrsc.org Derivatives of this compound, where the chloropropyl chain is attached to another aromatic ring, can undergo intramolecular cyclization upon treatment with a Lewis acid to form polycyclic structures. The success of these reactions is often dependent on the length of the alkyl chain, with six-membered rings generally being favored. masterorganicchemistry.com

Moreover, the principles of using sulfonyl-containing compounds in cycloaddition reactions can be extended to derivatives of this compound. While direct examples are not abundant in the literature, the conceptual framework for employing such building blocks in Diels-Alder reactions or other annulation strategies to access polycyclic aromatic hydrocarbons exists. researchgate.netutexas.edu

Role in Materials Science Research

The properties imparted by the sulfonyl group, such as thermal stability and polarity, make this compound an attractive component in the design of new materials.

Synthesis of Monomers for Polymer Architectures

The reactive chlorine atom in this compound allows for its incorporation into vinyl or other polymerizable monomers. The resulting polymers can exhibit enhanced properties due to the presence of the phenylsulfonyl group. google.comgoogle.com

One significant application is in the preparation of ion-exchange resins . youtube.comgoogle.comnih.govgoogle.com The sulfonyl group is a key functional group in cation exchange resins. By incorporating this compound into a polymer backbone, such as polystyrene, and then converting the chloro group to other functionalities, resins with specific ion-exchange properties can be tailored. The synthesis of such resins often involves the polymerization of styrene-based monomers followed by functionalization, a process where this compound could serve as a functionalizing agent. youtube.comgoogle.com

Design and Development of Specialized Ligands or Reagents

The development of new ligands for catalysis is a continuous effort in chemical research. The structure of this compound offers a scaffold for the synthesis of specialized ligands.

The phenylsulfonyl group can influence the electronic environment of a metal center when incorporated into a ligand, while the chloropropyl chain provides a point of attachment for further functionalization. This allows for the design of chiral ligands for asymmetric catalysis. researchgate.netutexas.edunih.govchemrxiv.org By introducing chiral centers into the molecule, for example, through stereoselective reactions involving the chloropropyl chain, ligands can be created that can induce high levels of enantioselectivity in metal-catalyzed reactions.

Furthermore, this compound can be used to prepare chiral derivatizing agents . wikipedia.org These are chiral molecules that react with a mixture of enantiomers to form diastereomers, which can then be separated or distinguished by techniques like NMR spectroscopy or chromatography. The distinct chemical shifts induced by the phenylsulfonyl group could be advantageous in such applications.

Strategies for Stereoselective Synthesis Utilizing this compound

The presence of the sulfonyl group and the reactive chloroalkyl chain in this compound opens up avenues for its use in stereoselective synthesis.

The electron-withdrawing nature of the sulfonyl group can influence the stereochemical outcome of reactions at adjacent positions. For instance, in reactions involving the formation of a new stereocenter near the sulfonyl group, the steric bulk and electronic effects of this group can direct the approach of a reagent, leading to a preferred stereoisomer.

While specific, documented examples of stereoselective syntheses starting directly from this compound are not widespread, the principles of using sulfonyl-containing compounds in asymmetric reactions are well-established. For example, the use of chiral auxiliaries containing sulfonyl groups is a common strategy to control stereochemistry. It is conceivable that this compound could be transformed into a chiral auxiliary where the chirality is introduced either in the propyl chain or by modification of the phenyl ring.

Furthermore, the development of chiral catalysts incorporating ligands derived from this compound, as mentioned in the previous section, represents a key strategy for its application in stereoselective synthesis. The design of such ligands aims to create a chiral environment around a metal center, which in turn directs the stereochemical course of a catalytic reaction. researchgate.netutexas.edunih.gov

Derivatization for Fine Chemical Production (excluding pharmaceutical active ingredients)

Agrochemical Intermediates (excluding efficacy/toxicity)

No public domain research articles or patents were identified that describe the use of this compound as an intermediate in the synthesis of herbicides, insecticides, or fungicides. While the broader class of sulfonyl-containing compounds is prevalent in agrochemicals, the specific contribution of this particular building block is not reported.

Specialty Chemical Synthesis

Similarly, the application of this compound in the synthesis of specialty chemicals such as dyes, polymers, or electronic materials is not detailed in the available literature. Searches for its use as a monomer, cross-linker, or functional additive did not yield any concrete examples or synthetic pathways.

Due to the lack of available data, no research findings or data tables for the specified applications of this compound can be provided. The absence of information prevents a detailed discussion of its role as a key synthetic building block in these non-pharmaceutical sectors.

Future Directions and Emerging Research Avenues for 3 Chloropropanesulfonyl Benzene

Sustainable Synthesis and Catalytic Innovations

The traditional synthesis of sulfonyl chlorides often involves harsh reagents and conditions. rsc.org Future research should prioritize the development of sustainable and efficient catalytic methods for producing (3-chloropropanesulfonyl)benzene.

One promising avenue is the adoption of photocatalysis. bohrium.comnih.gov Visible-light-induced processes, which operate under mild conditions, could offer a greener alternative to conventional methods. nih.gov Research could focus on designing photocatalytic systems that enable the direct chlorosulfonylation of appropriate precursors, minimizing waste and energy consumption. The generation of sulfonyl radicals from precursors like sulfonyl hydrazides or sodium sulfinates under photocatalytic conditions represents a state-of-the-art strategy that could be adapted for this target molecule. bohrium.com

Furthermore, innovations in catalysis could involve the use of novel, environmentally benign reagents. For instance, methods using hydrogen peroxide with a zirconium tetrachloride catalyst have shown remarkable efficiency for the oxidative chlorination of thiols, offering excellent yields in very short reaction times and avoiding harsh chemicals. organic-chemistry.org Another approach could leverage dual-function reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) for oxidative chlorination, which has been successfully applied to other sulfonyl chlorides. rsc.org Exploring ionic liquids as recyclable solvents and catalysts could also contribute to greener synthetic protocols. rsc.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The bifunctional nature of this compound opens the door to a wide range of novel chemical transformations. The sulfonyl chloride group is a well-established precursor for sulfonamides, sulfonate esters, and sulfenes. magtech.com.cn However, the presence of the chloropropyl chain allows for subsequent or tandem reactions, making it a valuable connector or cross-linking agent.

Future studies should explore its use in multicomponent reactions. For example, visible-light-induced reactions involving sulfonyl chlorides, sulfur ylides, and alkenes have been used to construct complex sulfonated molecules. rsc.org Investigating the participation of this compound in such reactions could lead to the synthesis of unprecedented molecular architectures. The generation of sulfonyl radicals from the compound via photoredox catalysis could be harnessed for late-stage functionalization, a powerful strategy for diversifying chemical structures. acs.org

The alkyl chloride terminus offers a secondary site for nucleophilic substitution, potentially allowing for intramolecular cyclization to form novel heterocyclic systems or for polymerization reactions. Research into unprecedented transformations, such as its reaction with N-unsubstituted triazoles or its use in generating unique sulfur-based reactive intermediates, could reveal novel reactivity patterns governed by the interplay between its two functional groups. researchgate.netresearchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of sulfonyl chlorides can be hazardous due to high exothermicity and the use of corrosive reagents. rsc.org Flow chemistry offers a powerful solution by enabling superior control over reaction parameters, improving safety, and often increasing yield and purity. mdpi.comresearchgate.net

Future efforts should focus on adapting the synthesis of this compound to a continuous flow process. This would not only mitigate safety concerns but also allow for scalable, on-demand production. mdpi.compharmtech.com Studies have demonstrated that flow chemistry can significantly improve the space-time yield of chlorosulfonation reactions and allow for the safe handling of challenging reagents. researchgate.net A small reactor volume and short residence time can lead to very high space-time yields, making the process highly efficient. rsc.org

Furthermore, integrating this flow synthesis into fully automated platforms could revolutionize its production and application. acs.org Automated systems can control reaction modules, perform in-line analysis, and even conduct purification, enabling the rapid generation of compound libraries for screening purposes. acs.orgimperial.ac.uk Such platforms, equipped with gravimetric solid dispensing and independent control over temperature and pressure, would accelerate research by allowing high-throughput experimentation to optimize reaction conditions and explore the reactivity of this compound with various substrates. imperial.ac.uk

Advanced Materials Applications Beyond Current Scope

The distinct functionalities of this compound make it an ideal candidate as a monomer or cross-linking agent for the synthesis of advanced materials. While benzenesulfonyl chloride is already used in creating sulfonated polymers for ion-exchange membranes and dyes, the additional reactive handle in the target molecule provides a route to more complex and functional materials. chemimpex.comamebaownd.com

Future research should investigate its polymerization, either through the sulfonyl chloride group or the alkyl chloride group, to create novel polymers with tailored properties. For example, it could be used to synthesize:

Functional Polymers: Polymers bearing pendant sulfonyl groups, which could be post-functionalized to introduce a wide range of chemical moieties.

Ion-Conducting Membranes: By creating cross-linked sulfonated polymers, it may be possible to develop robust membranes for applications in fuel cells or water purification. chemimpex.com

Recyclable Reagents: Following models where benzenesulfonyl chloride is immobilized on magnetic nanoparticles, this compound could be used to create novel, recyclable catalytic or reagent systems. nih.gov

The ability to bridge polymer chains or attach the molecule to surfaces via its two distinct reactive sites could lead to the development of new coatings, resins, and composite materials.

Development of Computational Tools for Predictive Synthesis and Characterization

Computational chemistry offers invaluable tools for accelerating research and development, reducing experimental costs, and providing deep mechanistic insights. nih.gov For this compound, the development of dedicated computational models could guide its synthesis and predict its properties and reactivity.

Future research should focus on:

Predictive Synthesis: Employing Density Functional Theory (DFT) and other quantum mechanics methods to model potential synthetic routes, identify transition states, and predict reaction outcomes. researchgate.net This can help in optimizing reaction conditions for both sustainable and flow chemistry processes.

Reactivity Mapping: Using computational tools to explore the molecule's reaction landscape. This includes predicting its behavior in complex reaction environments and identifying conditions that favor specific, unprecedented transformations. nih.gov

Materials Design: Simulating the polymerization of this compound and predicting the properties of the resulting materials. This can guide the rational design of advanced polymers with specific thermal, mechanical, or conductive characteristics.

Spectroscopic Characterization: Calculating spectroscopic data (e.g., NMR, IR) to aid in the characterization of new compounds derived from this compound. royalsocietypublishing.orgnih.gov

Tools for predicting supramolecular synthons and hydrogen-bond propensities could also be applied to understand how molecules derived from this compound might behave in the solid state, which is crucial for applications in materials science and pharmaceuticals. mdpi.com

Interactive Data Table: Proposed Research Directions

| Section | Research Focus Area | Key Methodologies & Concepts | Potential Outcomes |

| 7.1 | Sustainable Synthesis | Photocatalysis, Green Catalysts (H₂O₂/ZrCl₄), Flow Chemistry | Eco-friendly production, higher yields, improved safety. |

| 7.2 | Novel Reactivity | Multicomponent Reactions, Photoredox Catalysis, Intramolecular Cyclization | New molecular scaffolds, diverse chemical libraries. |

| 7.3 | Automation | Continuous Flow Reactors, Automated Synthesis Platforms | Scalable on-demand synthesis, high-throughput screening. |

| 7.4 | Advanced Materials | Polymerization, Cross-linking, Surface Functionalization | Novel functional polymers, ion-exchange membranes, smart materials. |

| 7.5 | Computational Tools | DFT, Reactivity Modeling, Polymer Simulation | Predictive synthesis, rational material design, faster R&D cycle. |

Q & A

Q. What are the optimal synthetic routes for (3-chloropropanesulfonyl)benzene, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with sulfonation of benzene derivatives using chlorosulfonic acid, followed by propylation. Systematic optimization involves varying catalysts (e.g., AlCl₃), solvents (polar aprotic vs. non-polar), and temperatures (40–120°C). Use Design of Experiments (DoE) to assess interactions between variables. Monitor yields via HPLC and purity via NMR. For reproducibility, adhere to OECD guidelines for reaction documentation .

Q. What standardized protocols should be followed to characterize the physicochemical properties of this compound?

- Methodological Answer : Employ differential scanning calorimetry (DSC) for melting point determination and thermogravimetric analysis (TGA) for thermal stability. Measure solubility parameters using shake-flask methods in solvents of varying polarity (e.g., water, ethanol, DMSO). Validate purity via GC-MS and elemental analysis. Cross-reference data with QSPR models to predict properties like logP and solubility .

Q. How should researchers design controlled experiments to assess the compound’s stability under varying environmental conditions?